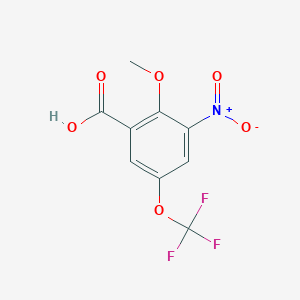

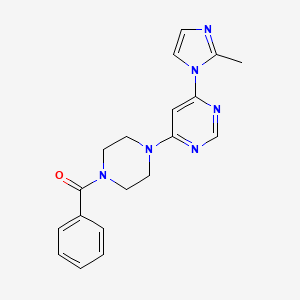

![molecular formula C19H26N2O2 B2521815 benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 956791-65-4](/img/structure/B2521815.png)

benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate, is a complex organic molecule that may be related to various pyrrolidine derivatives, which are known for their potential pharmacological properties. The related compounds have been studied for their anti-inflammatory and analgesic activities, as well as their roles in catalysis and synthesis of other complex organic molecules .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives has been reported, with some compounds showing promising analgesic and anti-inflammatory properties . Additionally, palladium-catalyzed tandem N-arylation/carboamination reactions have been utilized to synthesize differentially arylated N-aryl-2-benzyl pyrrolidine derivatives, demonstrating the utility of palladium catalysis in the synthesis of complex pyrrolidine structures .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex, and their analysis often requires advanced techniques such as X-ray crystallography. For example, the structural and spectroscopic characterization of related compounds, such as 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, has been performed using experimental techniques and quantum chemical calculations . These studies provide insights into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The anionic rearrangement of 2-benzyloxypyridine, a related compound, has been described, leading to several aryl pyridyl carbinols through a pyridine-directed metalation and 1,2-migration process . Moreover, the oxygenation studies of benzyl-substituted pyridine ligands in diiron(II) complexes suggest that the placement of substituents can influence the reactivity and the extent of oxidation of the ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Quantitative structure-activity relationship (QSAR) studies have shown that the analgesic and anti-inflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids are correlated with the steric and hydrogen-bonding properties of the substituents . Additionally, the spectroscopic characterization of related compounds provides valuable information about their physical properties, such as IR, NMR, and UV-vis spectra, which can be compared with theoretical predictions from quantum chemical calculations .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Creation

Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate serves as a precursor in synthesizing various derivatives with potential therapeutic applications. For instance, its derivative 7-benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one is synthesized and used in the reductive amination of aldehydes for creating 7-arylmethyl-substituted derivatives. These derivatives have significant implications in medicinal chemistry (Kuznetsov & Chapyshev, 2007).

Chemical Structure Analysis

The study of its derivatives reveals insights into chemical structures and bonding patterns. For instance, a compound titled benzyl 2-[2-(2-benzothiazoloyl)-pyrrolidinoyl]pyrrolidine-1-carboxylate displays a semi-extended dipeptide inhibitor structure, offering knowledge about the spatial arrangement of atoms and the nature of chemical bonds, which is vital for drug design (Tsutsumi et al., 1995).

Potential Therapeutic Applications

The compound is explored for its potential in treating diseases like idiopathic pulmonary fibrosis. A derivative of this compound is undergoing clinical trials, highlighting its significance in pharmaceutical research (Anderson et al., 2016).

Enzyme Interaction Studies

It is also used in studying enzyme interactions, such as its role in the synthesis of chiral building blocks for pharmaceuticals. Research on N-benzyl-3-pyrrolidinone reductases from Geotrichum capitatum showcases the compound’s role in enzymatic reactions, providing insights into biochemical pathways (Yamada-Onodera et al., 2007).

Eigenschaften

IUPAC Name |

benzyl 2-[(E)-3-pyrrolidin-1-ylprop-1-enyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c22-19(23-16-17-8-2-1-3-9-17)21-15-7-11-18(21)10-6-14-20-12-4-5-13-20/h1-3,6,8-10,18H,4-5,7,11-16H2/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWDJXRBIRGVLN-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C/C=C/C2CCCN2C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

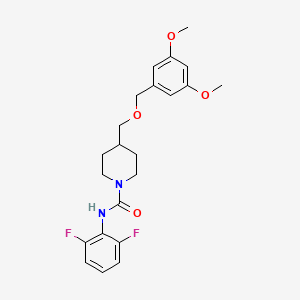

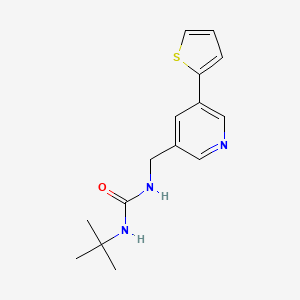

![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)

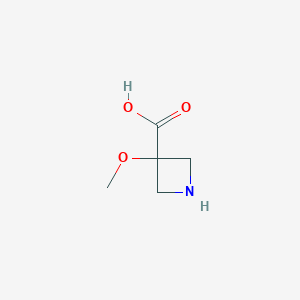

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/no-structure.png)

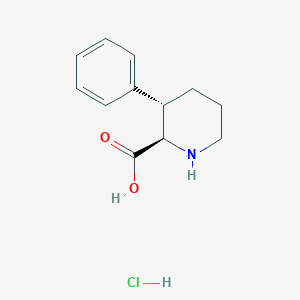

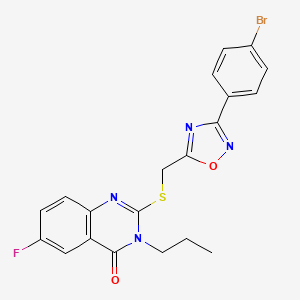

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)

![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)

![methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2521753.png)